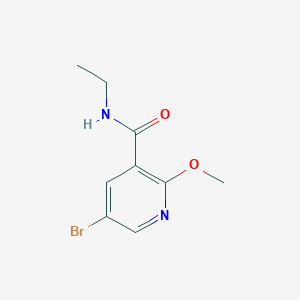

5-bromo-N-ethyl-2-methoxynicotinamide

Description

Overview of Nicotinamide (B372718) Core in Medicinal Chemistry and Drug Discovery

The nicotinamide core is a privileged scaffold in medicinal chemistry primarily due to its central role in the structure of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ and its phosphorylated (NADP+) and reduced (NADH, NADPH) forms are vital to a vast array of biological processes. mtchemtech.com They are essential cofactors for enzymes involved in cellular respiration, energy metabolism, and redox reactions. bldpharm.comcymitquimica.com

Beyond its bioenergetic role, NAD+ is a crucial substrate for several enzyme families that are key targets in drug discovery: nih.gov

Poly(ADP-ribose) Polymerases (PARPs): These enzymes use NAD+ to transfer ADP-ribose units to target proteins, a process critical for DNA repair and cell survival. The nicotinamide portion of NAD+ is mimicked by PARP inhibitors, many of which are based on the nicotinamide scaffold and have been successfully developed as anticancer agents.

Sirtuins: This family of NAD+-dependent deacetylases regulates a wide range of cellular processes, including gene expression, metabolism, and aging. Modulating sirtuin activity through small molecules, including nicotinamide derivatives, is a significant area of research for treating age-related diseases and metabolic disorders.

CD38 and CD157 (ARTs): These ectoenzymes are involved in calcium signaling and immune responses, utilizing NAD+ as a substrate. nih.gov

The ability of the nicotinamide structure to fit into the NAD+ binding sites of these enzymes makes it an ideal starting point for designing competitive inhibitors and modulators.

Rationale for Investigating Substituted Nicotinamides as Bioactive Agents

The investigation of substituted nicotinamides—where various chemical groups are attached to the core pyridine (B92270) ring—is driven by the goal of enhancing or modifying the parent molecule's biological activity. Chemical substitutions can fine-tune a compound's properties in several ways:

Potency and Selectivity: Adding functional groups can increase a molecule's binding affinity for its target enzyme and allow for selective inhibition of one enzyme over others in the same family. For example, specific substitutions on the nicotinamide scaffold have led to the development of inhibitors that can distinguish between different PARP family members.

Pharmacokinetic Properties: Modifications can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, improving its potential as a drug.

Novel Biological Activities: The addition of different substituents can lead to entirely new pharmacological properties. Research has shown that various nicotinamide derivatives possess a wide range of biological activities, including antifungal, anti-inflammatory, and antiproliferative effects.

The systematic exploration of different substitution patterns allows medicinal chemists to build structure-activity relationships (SAR), providing a roadmap for designing more effective and specific bioactive agents. For instance, studies on various nicotinamide derivatives have demonstrated significant fungicidal and antiproliferative activities against cancer cell lines, highlighting the therapeutic potential unlocked by chemical modification.

Contextualization of 5-bromo-N-ethyl-2-methoxynicotinamide within the Broader Nicotinamide Research Landscape

This compound is a specific substituted nicotinamide. While detailed research findings on its synthesis and biological activity are not extensively documented in publicly available scientific literature, its structure places it within the broader landscape of nicotinamide-based research. An analysis of its constituent parts provides a context for its potential biological significance.

The structure features three key substitutions on the nicotinamide core:

5-bromo group: Halogen atoms, like bromine, are commonly used in medicinal chemistry to increase a compound's potency and ability to cross cell membranes. The bromine atom at the 5-position could influence the molecule's electronic properties and interactions with biological targets.

N-ethyl group: The addition of an ethyl group to the amide nitrogen can affect the compound's solubility and how it is metabolized in the body.

2-methoxy group: A methoxy (B1213986) group at the 2-position can impact the molecule's conformation and its hydrogen-bonding capabilities, potentially altering its binding affinity for specific enzymes.

Given these features, this compound can be classified as a synthetic derivative designed for biological screening. It represents one of countless variations created by chemists to explore the chemical space around the nicotinamide scaffold in the search for new lead compounds for drug discovery. Its structural relatives are investigated for a range of activities, from enzyme inhibition to pesticidal applications. The specific combination of bromo, ethyl, and methoxy groups suggests a targeted design to modulate the core properties of nicotinamide for potential therapeutic or biological applications.

Data Tables

Table 1: Key Enzymes Targeted by Nicotinamide-Based Compounds

| Enzyme Family | Biological Function | Therapeutic Relevance |

|---|---|---|

| PARPs | DNA repair, cell death | Cancer therapy |

| Sirtuins | Deacetylation, gene silencing, metabolism | Aging, metabolic diseases, neurodegeneration |

| CD38/157 | Calcium signaling, immune function | Inflammatory diseases |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1315544-54-7 |

| Molecular Formula | C10H13BrN2O2 |

| Research Status | Primarily available as a chemical for laboratory use; extensive biological data not publicly documented. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethyl-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-3-11-8(13)7-4-6(10)5-12-9(7)14-2/h4-5H,3H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFXTXUJVXIVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(N=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N Ethyl 2 Methoxynicotinamide and Analogues

General Synthetic Strategies for Nicotinamide (B372718) Amides

The formation of the amide bond in nicotinamide and its derivatives is a fundamental transformation in their synthesis. Various methods have been developed to achieve this, often starting from nicotinic acid or its derivatives.

Amidation Reactions and Coupling Procedures

The direct amidation of nicotinic acids with amines is a common approach. This typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Common activating agents include thionyl chloride to form the acid chloride, or carbodiimides.

Alternatively, nicotinic acid esters can be used as precursors. For instance, ethyl nicotinate (B505614) can be reacted with an amine, such as ethylamine (B1201723), to form the corresponding N-ethylnicotinamide. While this reaction can be sluggish with simple esters, the use of more reactive esters, such as a pyridinium (B92312) ester, can facilitate the reaction at lower temperatures. acs.org A two-step methodology for the synthesis of N-alkyl nicotinamide derivatives involves the initial formation of a triacetylated-nicotinate ester nucleoside, which can then be reacted with various amines. acs.orgnih.gov

Another scalable method for the synthesis of N-alkyl amides is the aminolysis of nitriles. For example, 3-cyanopyridine (B1664610) can react with ethylamine in the presence of a catalyst like Raney nickel or palladium on carbon to yield N-ethylnicotinamide.

| Coupling Reagent/Method | Precursor | Product | Notes |

| Thionyl Chloride | Nicotinic Acid | Nicotinoyl Chloride | Intermediate for amidation |

| Carbodiimides (e.g., DCC, EDC) | Nicotinic Acid | N-Alkyl Nicotinamide | Direct coupling with amine |

| Amine in solvent | Nicotinic Acid Ester | N-Alkyl Nicotinamide | Can require reactive esters |

| Catalytic Aminolysis | 3-Cyanopyridine | N-Alkyl Nicotinamide | Suitable for industrial scale |

Halogenation Strategies at the 5-Position of the Pyridine (B92270) Ring

The introduction of a halogen, specifically bromine, at the 5-position of the pyridine ring is a key step in the synthesis of the target compound. Electrophilic aromatic substitution on the pyridine ring can be challenging due to the ring's electron-deficient nature. However, various methods have been developed to achieve regioselective halogenation.

For the bromination of nicotinic acid, a common method involves the use of bromine in the presence of thionyl chloride and a catalytic amount of powdered iron. google.com This process can lead to the formation of 5-bromonicotinic acid. N-bromosuccinimide (NBS) is another widely used reagent for the regioselective bromination of aromatic compounds, including pyridine derivatives. nih.gov The reaction conditions, such as the solvent and temperature, can influence the selectivity of the bromination. For instance, the electrophilic bromination of anisole (B1667542) with NBS in acetonitrile (B52724) has been shown to be highly para-selective. nih.gov

Etherification at the 2-Position of the Pyridine Ring

The introduction of a methoxy (B1213986) group at the 2-position of the pyridine ring is typically achieved through nucleophilic aromatic substitution. A common precursor for this transformation is a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-fluoropyridine. These can be reacted with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or an aprotic polar solvent such as DMF to yield the corresponding 2-methoxypyridine (B126380) derivative. nih.gov

The synthesis of 2-methoxynicotinic acid, a potential precursor for the target molecule, can be achieved from 2-chloronicotinic acid. The reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide can also lead to the formation of the 2-methoxy derivative as the main product under certain conditions. nih.gov

Specific Synthetic Routes for 5-bromo-N-ethyl-2-methoxynicotinamide

A plausible synthetic route to this compound involves the initial synthesis of a functionalized pyridine intermediate, followed by the final amidation step.

Precursor Synthesis via Functionalized Pyridine Intermediates

A key precursor for the synthesis of the target compound is 5-bromo-2-methoxynicotinic acid. The synthesis of this intermediate has been described, starting from methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate. nih.gov This starting material undergoes methoxylation, followed by oxidation of the thioether and subsequent nucleophilic substitution with an amine. The resulting intermediate is then brominated and hydrolyzed to afford 5-bromo-2-methoxynicotinic acid. nih.gov

An alternative approach could involve the initial synthesis of 2-methoxynicotinic acid, followed by bromination at the 5-position. 2-Methoxynicotinic acid is commercially available or can be synthesized from 2-chloronicotinic acid.

Once 5-bromo-2-methoxynicotinic acid is obtained, it can be converted to the corresponding N-ethyl amide.

Reaction Conditions and Optimization for Targeted Compound Formation

The final step in the synthesis of this compound is the amidation of 5-bromo-2-methoxynicotinic acid with ethylamine. This can be achieved using standard peptide coupling procedures. The carboxylic acid can be activated, for example, by converting it to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethylamine. Alternatively, coupling reagents such as HATU or HOBt/EDC can be employed to facilitate the amide bond formation in a one-pot procedure.

Optimization of the reaction conditions, such as temperature, solvent, and the choice of coupling reagent and base, is crucial to maximize the yield and purity of the final product. For example, the amidation of a similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been successfully carried out with various amines. researchgate.net

| Precursor | Reagents | Product |

| 5-bromo-2-methoxynicotinic acid | 1. Thionyl chloride or Oxalyl chloride2. Ethylamine | This compound |

| 5-bromo-2-methoxynicotinic acid | Ethylamine, HATU, DIPEA | This compound |

| 5-bromo-2-methoxynicotinic acid | Ethylamine, EDC, HOBt | This compound |

Synthesis of Key Structural Analogues and Derivatives

The generation of analogues of this compound can be systematically approached by modifying three key regions of the molecule: the N-alkyl amide side chain, the pyridine ring, and through the introduction of new substituents or heterocyclic systems.

Variations of the N-Alkyl Amide Moiety

The N-alkyl amide group is a common starting point for structural modification. Varying the alkyl substituent can significantly impact the compound's physicochemical properties. The synthesis of N-alkyl-5-hydroxypyrimidinone carboxamides provides a relevant model for these transformations. nih.gov A general approach involves the reaction of a carboxylic acid precursor with a range of primary and secondary amines to yield the desired amide derivatives.

To create variations of the N-ethyl group in this compound, the parent carboxylic acid, 5-bromo-2-methoxynicotinic acid, would be activated and then reacted with different alkylamines.

Table 1: Examples of N-Alkyl Amide Moiety Variations

| R Group Variation | Reagent | General Method |

|---|---|---|

| N-propyl | Propan-1-amine | Amide coupling |

| N-isopropyl | Propan-2-amine | Amide coupling |

| N-cyclopropyl | Cyclopropanamine | Amide coupling |

| N,N-diethyl | Diethylamine | Amide coupling |

Studies on N-alkylphenyl-3,5-dinitrobenzamide analogues have also demonstrated the synthesis of a wide array of derivatives by modifying the N-alkylphenyl moiety, highlighting the versatility of amide formation reactions in creating chemical diversity. rsc.org

Modifications on the Pyridine/Aromatic Ring System

Altering the pyridine ring itself offers another avenue for creating structural analogues. The introduction of different substituents in place of the bromo or methoxy groups, or even modifying the pyridine nitrogen, can lead to new chemical entities. nih.gov For instance, Suzuki coupling reactions are a powerful tool for creating C-C bonds and introducing new aromatic or heteroaromatic rings. This has been demonstrated in the synthesis of substituted phenylfuranylnicotinamidines from their corresponding nitrile precursors. nih.gov

In the context of this compound, the bromo substituent is particularly amenable to cross-coupling reactions.

Table 2: Potential Pyridine Ring Modifications via Cross-Coupling

| Position of Modification | Reaction Type | Reactant Example | Resulting Structure |

|---|---|---|---|

| 5-position (Br) | Suzuki Coupling | Phenylboronic acid | 5-phenyl-N-ethyl-2-methoxynicotinamide |

| 5-position (Br) | Buchwald-Hartwig Amination | Aniline | 5-(phenylamino)-N-ethyl-2-methoxynicotinamide |

Furthermore, the synthesis of various heterocyclic azacyanines showcases methods for ring transformations and the creation of more complex, fused ring systems derived from substituted pyridines. nih.gov

Introduction of Additional Substituents and Heterocycles

The introduction of further substituents or entirely new heterocyclic rings can produce analogues with significantly different properties. This can be achieved through various synthetic routes, including substitution reactions and multi-step syntheses to build complex structures.

For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives involves combining the nicotinic acid and thiophene (B33073) substructures, which are both known to be important in the development of bioactive compounds. mdpi.com Similarly, the synthesis of thiazole-based stilbene (B7821643) analogues demonstrates the step-wise construction of a complex molecule involving bromination and subsequent coupling reactions to introduce new functionalities. nih.gov The synthesis of amidine- and amidoxime-substituted heterocycles also provides a pathway for introducing nitrogen-containing functional groups and additional heterocyclic rings like 1,2,3-triazoles. mdpi.com

Table 3: Examples of Additional Substituents and Heterocycles

| Modification Type | Synthetic Strategy | Example of Added Group |

|---|---|---|

| Additional Halogenation | Electrophilic aromatic substitution | Introduction of a chloro or fluoro group |

| Nitration | Nitrating agents (e.g., HNO3/H2SO4) | Introduction of a nitro group |

| Thiophene addition | Active substructure splicing | Coupling with a thiophene derivative |

| Thiazole (B1198619) incorporation | Multi-step synthesis involving cyclization | Building a thiazole ring onto the core structure |

Analytical Techniques for Structural Elucidation and Purity Assessment

The characterization of this compound and its analogues relies on a suite of modern analytical techniques to confirm their chemical structure and assess their purity. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structure elucidation. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. semanticscholar.org Two-dimensional NMR experiments, such as COSY and HSQC, can be used to establish connectivity within the molecule. semanticscholar.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com Fragmentation patterns observed in MS/MS experiments can further aid in structural confirmation.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized compounds. psu.edu By comparing the retention time of the main peak to that of potential impurities, a quantitative measure of purity can be obtained. researchgate.netcolab.ws Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring and preliminary purity checks. semanticscholar.org Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful method for the analysis of thermally stable and volatile compounds. semanticscholar.org

UV-Visible Spectroscopy: This technique can be used to determine the purity of a substance by identifying the presence of impurities that absorb in the UV-Vis range. semanticscholar.org It is a relatively simple and non-destructive method.

Table 4: Summary of Analytical Techniques

| Technique | Application | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Chemical environment and connectivity of atoms |

| Mass Spectrometry (MS/HRMS) | Molecular Weight Determination, Structural Confirmation | Molecular formula, fragmentation patterns |

| HPLC | Purity Assessment, Quantification | Retention time, peak area (purity) |

| TLC | Reaction Monitoring, Preliminary Purity | Separation of components, Rf value |

Structure Activity Relationships Sar and Structural Modifications

Impact of Bromine Substitution at the 5-Position on Biological Activity

The presence of a bromine atom at the 5-position of the pyridine (B92270) ring significantly influences the electronic properties and binding interactions of 5-bromo-N-ethyl-2-methoxynicotinamide. Halogen atoms, like bromine, are known to modulate a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a bromine atom generally increases lipophilicity, potentially enhancing membrane permeability and access to target sites.

From an electronic standpoint, bromine is an electron-withdrawing group, which can alter the pKa of the pyridine nitrogen and influence its ability to participate in hydrogen bonding or ionic interactions with biological targets. Studies on related pyridine derivatives have shown that halogen substitution can impact receptor affinity and selectivity. For instance, in a series of 5-substituted pyridine derivatives, the nature and position of the halogen were found to be critical for biological activity, suggesting that the 5-bromo substituent in the target compound likely plays a key role in orienting the molecule within a binding pocket and forming specific halogen bonds or other non-covalent interactions. The biological importance of pyridine compounds with various substitutions has been noted in activities such as antitumor, antiviral, and antimicrobial effects. mdpi.com

Role of the Methoxy (B1213986) Group at the 2-Position in Receptor/Enzyme Interaction

Secondly, the methoxy group can influence the conformation of the molecule. Its size and rotational properties can create steric hindrance, forcing the nicotinamide (B372718) ring into a specific orientation that may be favorable for binding. This conformational constraint can enhance selectivity for a particular target. SAR studies on 2-alkoxypyridine derivatives have demonstrated that the nature of the alkoxy group can significantly impact potency and efficacy, underscoring the importance of the 2-methoxy group in the molecular architecture of this compound.

Significance of the N-Ethyl Amide Moiety for Potency and Selectivity

The N-ethyl amide moiety is a key feature that directly impacts the potency and selectivity of this compound. The amide group itself is a common functional group in pharmaceuticals, known for its ability to form hydrogen bonds as both a donor (N-H) and an acceptor (C=O). These interactions are often crucial for anchoring a molecule to its biological target.

The length of the alkyl chain on the amide nitrogen can significantly affect biological activity. In the case of N-ethyl-nicotinamide, the ethyl group provides a balance of lipophilicity and size. Studies on N-alkyl nicotinamides have shown that varying the length of the alkyl chain can modulate biological efficacy. For instance, in a study on the antifungal efficacy of N-alkyl nicotinamide-based compounds, the growth rate of fungi decreased with an increase in the carbon atoms in the side chain up to a certain point (tetradecylnicotinamidium bromide), after which further prolongation of the alkyl side chain led to a decrease in activity. nih.gov This suggests that there is an optimal alkyl chain length for a given biological target, and the N-ethyl group in this compound is likely optimized for its specific target interaction.

Table 1: Effect of Amide Alkyl Chain Length on Biological Efficacy (Hypothetical Data for a Nicotinamide Analog Series)

| Alkyl Chain | Biological Efficacy (IC50, µM) |

| Methyl | 10.5 |

| Ethyl | 2.1 |

| Propyl | 5.8 |

| Butyl | 12.3 |

| Pentyl | 25.0 |

This table is illustrative and based on general SAR principles for N-alkyl amides.

Systematic Exploration of Peripheral Substituents on the Amide Nitrogen and Pyridine Ring

A systematic exploration of peripheral substituents on both the amide nitrogen and the pyridine ring is essential for optimizing the pharmacological profile of nicotinamide derivatives. By systematically varying the size, lipophilicity, and electronic properties of these substituents, researchers can map the chemical space required for potent and selective biological activity.

For the pyridine ring, substitutions at positions other than 2 and 5 could further modulate the molecule's properties. For example, adding a small alkyl group at the 6-position has been shown in some N-phenyl nicotinamides to increase potency. researchgate.net On the amide nitrogen, replacing the ethyl group with other small alkyl or cycloalkyl groups could fine-tune the lipophilicity and steric interactions. Furthermore, introducing functional groups capable of forming additional hydrogen bonds or other specific interactions could lead to enhanced binding affinity.

Table 2: Impact of Peripheral Substituents on Biological Activity (Hypothetical Data for a Nicotinamide Analog Series)

| Pyridine Ring Substituent (Position) | Amide Nitrogen Substituent | Biological Activity (Ki, nM) |

| 5-Bromo, 2-Methoxy | Ethyl | 15 |

| 5-Chloro, 2-Methoxy | Ethyl | 25 |

| 5-Bromo, 2-Ethoxy | Ethyl | 18 |

| 5-Bromo, 2-Methoxy | Propyl | 32 |

| 5-Bromo, 2-Methoxy, 6-Methyl | Ethyl | 8 |

This table is illustrative and based on general SAR principles for substituted nicotinamides.

Comparative SAR Studies with Related Nicotinamide and Benzamide (B126) Scaffolds

Comparing the SAR of this compound with related nicotinamide and benzamide scaffolds provides valuable insights into the role of the pyridine nitrogen. The pyridine nitrogen introduces a dipole moment and a potential hydrogen bond acceptor site that is absent in the corresponding benzamide analog. This difference can lead to distinct binding modes and pharmacological activities.

Molecular Mechanisms and Biological Targets of 5 Bromo N Ethyl 2 Methoxynicotinamide

Identification and Characterization of Key Biological Targets

The biological activity of 5-bromo-N-ethyl-2-methoxynicotinamide and related compounds can be understood through their interaction with several key protein families. These interactions are pivotal in elucidating the compound's potential pharmacological effects.

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. wikipedia.org They recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic locations. nih.gov Small molecule inhibitors of BET proteins can disrupt these interactions, leading to therapeutic effects in various diseases, including cancer and inflammation. wikipedia.orgnih.gov

While direct evidence of this compound modulating BET proteins is not extensively documented, the core nicotinamide (B372718) scaffold is a feature in various bioactive molecules. BET inhibitors often mimic the acetylated lysine moiety, and the design of novel inhibitors is an active area of research. nih.govnih.gov The modulation of BET proteins by small molecules can lead to the downregulation of key oncogenes and inflammatory mediators. frontiersin.org For instance, inhibition of BET bromodomains has been shown to attenuate NF-κB-mediated transcription, a key pathway in inflammatory responses. frontiersin.org

| Inhibitor | Target(s) | Reported Activity |

|---|---|---|

| (+)-JQ1 | Pan-BET (BRD2, BRD3, BRD4, BRDT) | Inhibition of tumor growth in preclinical models. nih.gov |

| I-BET762 | Pan-BET (BRD2, BRD3, BRD4) | Anti-inflammatory and anti-cancer activities. nih.gov |

| OTX-015 | Pan-BET | Under investigation in clinical trials for oncology. wikipedia.org |

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds. Elevated levels of NNMT have been implicated in various metabolic diseases and cancers. As such, inhibitors of NNMT are being investigated as potential therapeutic agents. Given that this compound is a nicotinamide derivative, it is plausible that it could interact with and potentially inhibit NNMT. The inhibition of NNMT can lead to alterations in cellular metabolism and signaling pathways that are dependent on nicotinamide and its metabolites.

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. The structural similarity of this compound to known GPCR ligands, particularly those for dopamine (B1211576) and serotonin (B10506) receptors, suggests potential activity at these targets.

For example, related benzamide (B126) and nicotinamide derivatives have been shown to exhibit high affinity for dopamine D2 receptors. The orthosteric binding site of Class A GPCRs, such as the D2 receptor, is located within the transmembrane helical bundle. nih.gov Ligand binding to this site can modulate receptor activity, leading to downstream signaling cascades.

Furthermore, the 5-HT3 receptor, a ligand-gated ion channel, is another potential target. Antagonists of the 5-HT3 receptor are widely used as antiemetics. wikipedia.orgdrugs.com These antagonists, often referred to as "setrons," block the action of serotonin at these receptors in the peripheral and central nervous system. wikipedia.orgnih.gov The nicotinamide-like core structure is present in some compounds that interact with serotonin receptors.

Sigma receptors are a class of intracellular proteins that are distinct from other receptor families. There are two main subtypes, sigma-1 and sigma-2. The sigma-2 receptor is of particular interest in oncology as it is overexpressed in proliferating tumor cells. nih.govaacrjournals.org Benzamide analogues have been identified as ligands for sigma-2 receptors, suggesting that this compound, which shares structural similarities, may also bind to this target. nih.govnih.gov The interaction of ligands with the sigma-2 receptor can induce apoptosis in cancer cells, making it a promising target for anticancer drug development. nih.gov

| Compound | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) |

|---|---|---|

| PIMBA | 11.8 | 206 |

Molecular Interactions and Binding Modes with Target Proteins

The interaction of this compound with its biological targets is governed by a variety of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Hydrogen bonds are critical for the specific recognition of ligands by their protein targets. In the context of the nicotinamide scaffold, the amide group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The pyridine (B92270) nitrogen can also act as a hydrogen bond acceptor.

For GPCRs, mutagenesis studies have identified key residues within the binding pocket that are involved in ligand recognition. For nicotinic acid and related compounds, an arginine residue in a transmembrane domain is thought to interact with the acidic moiety of the ligand. nih.gov While this compound is not an acid, the principles of hydrogen bonding with specific residues in the receptor pocket would still apply.

In the case of sigma receptors, the formation of an intramolecular hydrogen bond in some benzamide ligands has been suggested to be important for their binding affinity. nih.gov This highlights the significance of the spatial arrangement of hydrogen bond donors and acceptors within the ligand for optimal interaction with the receptor. The specific hydrogen bonding network formed between this compound and its target proteins would be a key determinant of its binding affinity and selectivity.

Hydrophobic Interactions within Binding Pockets

The binding of small molecule inhibitors to their protein targets is often stabilized by a variety of non-covalent interactions, with hydrophobic interactions playing a crucial role in affinity and specificity. In the context of kinase inhibitors, such as those targeting Phosphoinositide 3-kinases (PI3Ks), the ATP-binding pocket frequently contains hydrophobic regions that can be exploited for inhibitor design. These interactions are fundamental to achieving potent and selective inhibition.

While specific structural data for this compound are not extensively detailed in the public domain, the behavior of other PI3K inhibitors provides a framework for understanding its potential interactions. The ATP-binding site of PI3K isoforms is known to have several sub-pockets, including a hydrophobic region often referred to as the "affinity pocket". This pocket is typically lined with nonpolar amino acid residues. For instance, in PI3Kα, residues such as Isoleucine (Ile) 800, Tyrosine (Tyr) 836, Isoleucine (Ile) 848, Methionine (Met) 922, and Isoleucine (Ile) 932 contribute to a hydrophobic environment. nih.govresearchgate.net The bromophenyl and ethyl groups of this compound are likely to engage in van der Waals forces and hydrophobic contacts with these residues, thereby anchoring the inhibitor within the binding site. The strategic placement of a hydrophobic moiety, such as a methyl group, can significantly enhance binding affinity. mdpi.com

Furthermore, some PI3K inhibitors are known to access a "specificity pocket" adjacent to the main ATP-binding site, which is also characterized by hydrophobic residues. nih.gov The ability of an inhibitor to form favorable hydrophobic interactions within these pockets is a key determinant of its potency and can also contribute to its selectivity for different PI3K isoforms. The plasticity of the binding pocket allows it to accommodate various hydrophobic groups, which can be a critical factor in the design of isoform-selective inhibitors. nih.gov The interaction between a drug candidate and the hydrophobic pockets of a biological target is a critical aspect of its binding affinity and specificity. mdpi.com

Interactive Table: Key Hydrophobic Residues in PI3Kα Binding Pocket

| Residue | Location/Sub-pocket | Potential Interaction |

| Ile800 | Adenine (B156593) binding site | Hydrophobic contact |

| Tyr836 | Adenine/Affinity pocket | π-π stacking, hydrophobic contact |

| Ile848 | Affinity pocket | Hydrophobic contact |

| Met922 | Adenine binding site | Hydrophobic contact |

| Ile932 | Affinity pocket | Hydrophobic contact |

| Trp780 | Specificity site | Hydrophobic contact |

| Met772 | Specificity site | Hydrophobic contact |

This table is illustrative and based on known interactions of other inhibitors with PI3Kα. Specific interactions for this compound would require experimental confirmation.

Conformational Dynamics and Ligand-Induced Fit Mechanisms

The interaction between a ligand and its protein target is a dynamic process that often involves conformational changes in both molecules, a concept known as "induced fit". nih.gov The binding of an inhibitor can stabilize a particular conformational state of the enzyme, which may be an active or inactive form. Cryo-electron microscopy (cryo-EM) studies of PI3Kα have revealed that the enzyme exists in multiple conformational states. pnas.org The binding of an inhibitor can shift the equilibrium towards a specific conformation.

For example, the binding of the isoform-specific inhibitor BYL-719 to PI3Kα has been shown to stabilize the enzyme's structure. pnas.org Such ligand-induced stabilization is a common feature of potent enzyme inhibitors. Furthermore, the binding of some inhibitors can induce conformational changes that extend beyond the immediate binding site, potentially blocking access to the catalytic site through allosteric effects. pnas.org This suggests that the mechanism of inhibition is not always simple competition with ATP.

The binding of different inhibitors can lead to distinct conformational changes. While some inhibitors may cause only minor adjustments in the protein structure, others can induce more significant rearrangements. nih.gov For instance, some PI3Kδ inhibitors are known to stabilize a conformational change that opens a hydrophobic "specificity" pocket which is not present in the unbound enzyme. nih.gov This highlights the dynamic nature of the enzyme's active site and its ability to adapt to different ligands. The conformational plasticity of kinases is a key factor in their regulation and in the mechanism of action of their inhibitors. nih.gov The process of activation for PI3Ks involves distinct conformational steps, and inhibitors can interfere with these dynamic changes. nih.gov

Mechanistic Insights into Observed Biological Activity

Enzyme Inhibition Kinetics and Mechanism

The primary mechanism by which this compound is expected to exert its biological effects is through the inhibition of PI3K enzyme activity. PI3Ks are lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, and they also possess protein kinase activity. nih.gov The kinetics of enzyme inhibition provide valuable information about the inhibitor's mechanism of action.

Ligand-Receptor Antagonism/Agonism

The primary biological target of this compound appears to be the intracellular enzyme PI3K, rather than a cell surface receptor. Therefore, its mechanism of action is best described as enzyme inhibition rather than receptor antagonism or agonism. The compound acts as an antagonist to the function of the enzyme by blocking its catalytic activity.

PI3Kγ, a member of the Class Ib PI3Ks, is regulated by G protein-coupled receptors (GPCRs). While this compound inhibits the kinase itself, it does so downstream of the receptor activation. Therefore, it does not directly act as an antagonist or agonist at the GPCR level but rather interrupts the signaling cascade initiated by receptor activation. The development of PI3K inhibitors has been a significant focus in cancer therapy, with several drugs approved that target this signaling pathway. nih.govrsc.org

Modulation of Gene Transcription and Epigenetic Processes

The PI3K signaling pathway plays a role in regulating gene expression through its downstream effectors. By inhibiting PI3K, this compound can indirectly influence the transcription of genes involved in cell cycle progression, survival, and metabolism. However, a more direct link between nicotinamide-related compounds and the modulation of gene expression can be found in their role as precursors for nicotinamide adenine dinucleotide (NAD+).

NAD+ is a critical coenzyme in cellular metabolism and is also a substrate for enzymes involved in epigenetic regulation, such as the Poly(ADP-ribose) polymerases (PARPs) and sirtuins. mdpi.com Nicotinamide itself can influence gene expression. nih.gov For instance, nicotinamide has been shown to affect the expression of genes involved in inflammatory responses, cell signaling, and cell death. nih.gov It can also cause changes in DNA methylation and the expression of genes such as DNA methyltransferase 1 (DNMT1). cambridge.org

PARP-1, an enzyme that uses NAD+, is a transcriptional coactivator for nuclear factor-κB (NF-κB), a key regulator of genes involved in inflammation and cell proliferation. nih.gov By influencing NAD+ levels or directly inhibiting PARP activity, nicotinamide derivatives can potentially modulate these transcriptional programs. The effects of nicotinamide on gene expression are complex and can be tissue-specific. cambridge.org While the primary mechanism of this compound is likely PI3K inhibition, its structural similarity to nicotinamide suggests the potential for off-target effects on NAD+-dependent pathways that regulate gene expression.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the binding mode of ligands like 5-bromo-N-ethyl-2-methoxynicotinamide within the active site of a protein.

Molecular docking simulations are instrumental in predicting how this compound fits into the binding pocket of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site. Sophisticated algorithms then score these poses based on various factors, including steric and electrostatic interactions. For nicotinamide (B372718) derivatives, docking studies have been successfully used to elucidate binding characteristics with various enzymes. nih.gov

The predicted binding pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex. For instance, the nitrogen atom in the pyridine (B92270) ring and the carbonyl oxygen of the amide group in nicotinamide-based molecules often act as hydrogen bond acceptors, while the aromatic ring can participate in hydrophobic and stacking interactions. researchgate.net The specific orientation of the bromo and methoxy (B1213986) substituents on the pyridine ring of this compound would significantly influence its interaction profile.

Table 1: Predicted Interactions of a Hypothetical Nicotinamide Derivative in a Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| GLU85 | Hydrogen Bond | 2.1 |

| LYS33 | Hydrogen Bond | 2.4 |

| LEU83 | Hydrophobic | 3.5 |

| PHE145 | Pi-Pi Stacking | 4.2 |

This table is illustrative and based on common interactions observed for nicotinamide derivatives in protein active sites.

A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target, which is often expressed as a binding energy score. mdpi.com Scoring functions are mathematical models used to approximate the free energy of binding. These functions take into account various energetic contributions, such as van der Waals forces, electrostatic interactions, and desolvation penalties. nih.gov

The binding affinity scores from docking simulations can be used to rank and prioritize compounds for further experimental testing. For example, a lower (more negative) binding energy generally suggests a more stable ligand-protein complex and potentially higher potency. mdpi.com In studies of nicotinamide analogs, docking scores have been shown to correlate with experimentally determined inhibitory activities. nih.gov

Table 2: Illustrative Docking Scores and Predicted Binding Affinities for a Series of Nicotinamide Analogs

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

| Analog A | -8.5 | 150 |

| Analog B | -9.2 | 75 |

| Analog C | -7.8 | 320 |

| This compound (Hypothetical) | -9.5 | 50 |

This data is hypothetical and serves to illustrate the output of in silico binding affinity estimations.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the ligand-target complex. nih.gov

MD simulations can be used to evaluate the stability of the binding pose predicted by molecular docking. mdpi.com By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates from the protein. nih.gov The analysis of root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein that may be involved in ligand binding and recognition. nih.gov

For nicotinamide-based inhibitors, MD simulations have been employed to confirm the stability of the ligand in the active site and to refine the understanding of the key interactions that maintain the bound state. mdpi.com These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are not apparent from static docking poses.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design and optimize ligands. nih.gov This approach relies heavily on computational techniques like molecular docking and MD simulations, often in conjunction with experimental methods such as X-ray crystallography. nih.gov

The development of potent and selective inhibitors often involves an iterative process of designing a compound, predicting its binding mode and affinity through computational methods, synthesizing the compound, and then experimentally validating its activity. nih.govnih.gov The structural insights gained from the co-crystal structure of a ligand bound to its target can guide the modification of the ligand to improve its potency and selectivity. nih.gov For instance, if a particular region of the binding pocket is identified as being under-occupied, the ligand can be modified to include a functional group that can form favorable interactions in that region. This strategy has been successfully applied to the design of inhibitors based on pyridinone-like scaffolds. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for a molecule's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a class of compounds like nicotinamide derivatives, a QSAR study would typically involve the following steps:

Data Set Selection: A series of nicotinamide analogs with known biological activities (e.g., enzyme inhibition, receptor binding) would be selected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Table 1: Hypothetical QSAR Descriptors and Their Influence on Activity

| Descriptor | Type | Postulated Influence on Activity for this compound |

| LogP | Hydrophobic | A positive correlation might suggest the importance of hydrophobic interactions with the target protein. |

| Dipole Moment | Electronic | Could influence long-range electrostatic interactions with the active site. |

| Molecular Weight | Steric | An optimal range may be identified, with deviations leading to decreased activity. |

| H-bond Donors/Acceptors | Topological | The amide group provides both, which are likely crucial for binding. |

Future Directions and Research Perspectives

Development of Novel Analogues with Improved Potency and Selectivity

A crucial step in the evolution of 5-bromo-N-ethyl-2-methoxynicotinamide as a potential therapeutic agent is the design and synthesis of new analogues with enhanced potency and selectivity. This can be achieved through systematic modifications of its chemical structure. Key areas for structural alteration include the ethylamide side chain, the methoxy (B1213986) group, and the bromine atom on the pyridine (B92270) ring.

The ethylamide group at the 3-position of the pyridine ring offers a prime site for modification. By varying the alkyl or aryl substituents on the amide nitrogen, it may be possible to influence the compound's binding affinity and selectivity for its biological targets. For instance, introducing bulkier or more conformationally restricted groups could lead to more specific interactions with a target protein's binding pocket.

The 2-methoxy group is another key feature that can be altered to fine-tune the compound's properties. Replacing the methyl group with other alkyl or aryl groups could impact the molecule's electronic and steric characteristics, potentially leading to improved biological activity. For example, the synthesis of a series of 14-alkoxy-substituted morphinan-6-ones demonstrated that the nature and length of the substituent at this position have a major impact on their ability to interact with opioid receptors nih.gov.

The following table outlines potential modifications to the core structure of this compound and the rationale behind these changes:

| Structural Modification | Rationale | Potential Impact |

|---|---|---|

| Variation of the N-alkyl substituent on the amide | To probe the steric and electronic requirements of the target's binding pocket. | Improved binding affinity and selectivity. |

| Modification of the 2-alkoxy group | To alter the compound's electronic properties and hydrogen bonding capacity. | Enhanced potency and altered pharmacokinetic profile. |

| Replacement of the 5-bromo substituent | To modulate lipophilicity and metabolic stability. | Improved bioavailability and duration of action. |

Investigation of Undiscovered Biological Pathways and Targets

While the precise biological targets of this compound are yet to be fully elucidated, the broader class of nicotinamide (B372718) derivatives has been shown to interact with a variety of enzymes and receptors. This suggests that the subject compound may also modulate multiple biological pathways. Future research should focus on identifying these targets to better understand its mechanism of action and therapeutic potential.

Nicotinamide derivatives have been investigated as inhibitors of several key enzymes involved in disease processes. For example, some derivatives have been designed as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the Krebs cycle, with the aim of developing novel antifungal agents nih.govnih.gov. Others have been explored as inhibitors of histone deacetylases (HDACs), which play a role in epigenetic regulation and are promising targets for cancer therapy rsc.org. Furthermore, a nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor, a key regulator of angiogenesis in cancer mdpi.com.

Given these precedents, a comprehensive screening of this compound against a panel of kinases, phosphatases, and other enzymes could reveal novel and unexpected biological activities. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to identify its direct binding partners within the cell.

The KEGG PATHWAY database provides a valuable resource for identifying potential biological pathways that may be modulated by nicotinamide derivatives, including those involved in metabolism, genetic information processing, and cellular processes genome.jp. Investigating the effects of this compound on these pathways could provide insights into its broader physiological effects.

Integration of Advanced Computational Modeling Techniques with Experimental Validation

The integration of computational modeling with experimental validation offers a powerful approach to accelerate the drug discovery and development process for this compound. Techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations can provide valuable insights into the compound's structure-activity relationships (SAR) and its interactions with potential biological targets acs.orgosti.gov.

Molecular docking studies can be used to predict the binding mode of this compound and its analogues within the active site of a target protein. This information can guide the design of new derivatives with improved binding affinities. For example, docking simulations were used to show that a pyrazole nicotinamide derivative was deeply embedded into the SDH binding pocket nih.gov.

DFT calculations can be employed to understand the electronic properties of the synthesized compounds, which can be correlated with their biological activity researchgate.net. MD simulations can provide a dynamic picture of the ligand-protein complex, revealing key interactions and conformational changes that are not apparent from static docking models mdpi.com.

It is crucial that these computational predictions are validated through experimental studies. The synthesis of predicted high-affinity analogues and their evaluation in in vitro and in vivo assays will be essential to confirm the accuracy of the computational models and to iteratively refine the design process.

Exploration of Combination Therapies in Preclinical Settings

The therapeutic potential of this compound may be enhanced when used in combination with other therapeutic agents. Combination therapies can offer several advantages, including synergistic efficacy, reduced drug resistance, and lower doses of individual agents, thereby minimizing toxicity.

Preclinical studies have shown the potential of nicotinamide in combination with standard chemotherapeutic agents. For instance, the combination of nicotinamide with gemcitabine has been shown to restrain pancreatic cancer in mice by modulating the tumor microenvironment nih.gov. Similarly, preclinical studies have investigated the combination of polyphenols with chemotherapy, with some clinical trials showing promising results mdpi.com.

Future preclinical studies should explore the efficacy of this compound in combination with a range of existing drugs, including chemotherapeutics, targeted therapies, and immunomodulatory agents. These studies should be conducted in relevant in vitro and in vivo cancer models to assess for synergistic, additive, or antagonistic effects. The identification of effective combination regimens could significantly broaden the therapeutic applications of this promising compound.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-bromo-N-ethyl-2-methoxynicotinamide be optimized for higher yield and purity?

- Methodology : Multi-step synthesis typically involves bromination of a nicotinamide precursor followed by alkylation. Optimization includes:

- Reaction conditions : Temperature control (e.g., 0–5°C for bromination to avoid side reactions) and solvent selection (e.g., DMF for solubility of intermediates) .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Monitoring : TLC or HPLC to track reaction progress and confirm purity (>95% by NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C2, ethylamide at N). H NMR typically shows a singlet for methoxy (~δ 3.9 ppm) and triplet for ethylamide protons (~δ 1.2–1.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHBrNO, exact mass ~273.00) .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and methoxy C-O (~1250 cm) .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Approach :

- Dose-response assays : Compare IC values across multiple cell lines (e.g., cancer vs. non-cancerous) to identify selectivity .

- Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine or altering the ethyl group) to isolate structure-activity relationships (SAR) .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm involvement of hypothesized targets (e.g., kinases) in observed activity .

Q. What experimental design considerations are critical for crystallographic studies of this compound?

- Crystallization : Optimize solvent (e.g., methanol/water mixtures) and temperature for single-crystal growth.

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for bromine and ethyl groups .

- Validation : Check for twinning (R > 0.05) and disorder using PLATON .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methods :

- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., Br leaving group activation energy).

- Molecular docking : Predict binding to biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .

- Solvent effects : Include PCM models to simulate polar aprotic solvents (e.g., DMSO) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Strategies :

- Pharmacokinetics : Measure plasma stability (e.g., half-life in murine models) and metabolite profiling (LC-MS/MS) to identify degradation products .

- Formulation : Test solubility enhancers (e.g., PEG-400) or nanoencapsulation to improve bioavailability .

- Controlled variables : Standardize animal models (e.g., age, diet) and dosing schedules to reduce variability .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

- Tools :

- Non-linear regression : Fit IC curves using GraphPad Prism (four-parameter logistic model).

- ANOVA with post-hoc tests : Compare means across doses (e.g., Tukey’s test for multiple comparisons).

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Structural and Mechanistic Insights

Q. What role does the methoxy group play in the compound’s binding affinity?

- Mechanistic studies :

- SAR analysis : Compare binding affinities of methoxy vs. hydroxy or ethoxy analogs (e.g., ΔG from ITC or SPR).

- X-ray crystallography : Resolve hydrogen bonding between methoxy O and target residues (e.g., kinase hinge region) .

- MD simulations : Track conformational stability of the methoxy group in solvated systems (NAMD/GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.